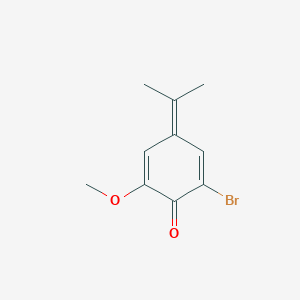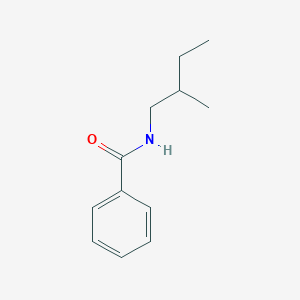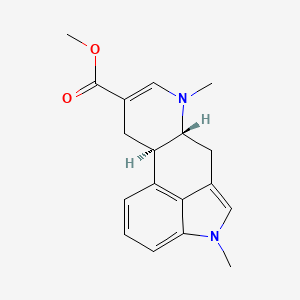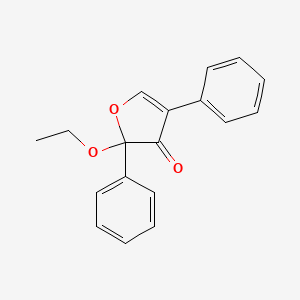
Benzenecarboximidoyl chloride, N-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is an organic compound with the molecular formula C14H12ClNO. It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 3-methylphenyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- can be synthesized through several methods. One common method involves the reaction of benzenecarboximidoyl chloride with 3-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenecarboximidic acid and hydrochloric acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Catalysts: Lewis acids such as titanium tetrachloride can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce an N-substituted benzenecarboximidoyl derivative.
Applications De Recherche Scientifique
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying their functions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the 3-methylphenyl substitution.
N-(4-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 4-methylphenyl group instead of a 3-methylphenyl group.
N-(2-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 2-methylphenyl group.
Uniqueness
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
52807-31-5 |
|---|---|
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
N-(3-methylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClN/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
XEMTYODFFMVVPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)


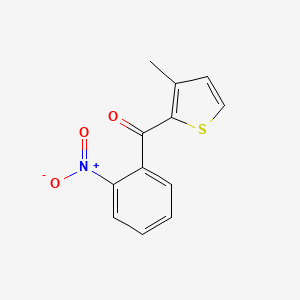

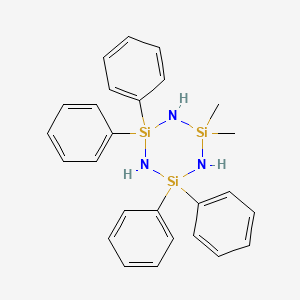
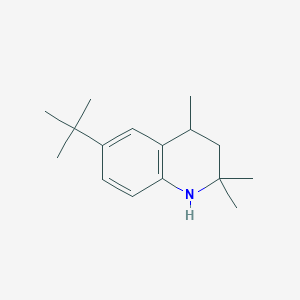
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
